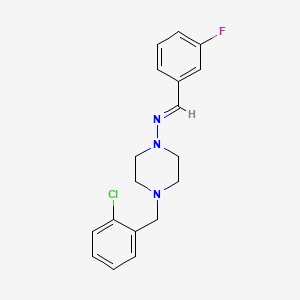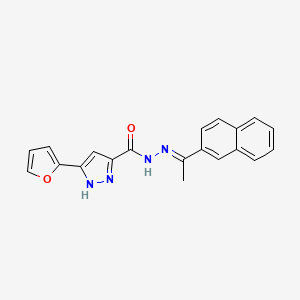
4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a 3-fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2-Chlorobenzyl Group: The piperazine core is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2-chlorobenzyl group.
Formation of the Benzylidene Group: The final step involves the condensation of the resulting compound with 3-fluorobenzaldehyde under acidic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and benzylidene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- 1-(2-Chlorobenzyl)-4-{2-[2-(3-fluorobenzylidene)hydrazino]-2-oxoethyl}piperazinediium
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 2-chlorobenzyl group and a 3-fluorobenzylidene group differentiates it from other piperazine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClFN3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |
InChI |
InChI=1S/C18H19ClFN3/c19-18-7-2-1-5-16(18)14-22-8-10-23(11-9-22)21-13-15-4-3-6-17(20)12-15/h1-7,12-13H,8-11,14H2/b21-13+ |
InChI Key |
MBPVQKMQGYLEKJ-FYJGNVAPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)

![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665331.png)
![[3-Bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B11665341.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11665348.png)
![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)
![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)
![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
